

The Pharmacokinetics and Pharmacodynamics of Oral Abexinostat: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Abexinostat (formerly PCI-24781) is an orally bioavailable, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs) that has been investigated for the treatment of various hematologic malignancies and solid tumors.[1][2][3][4] As a pan-HDAC inhibitor, **abexinostat** targets multiple HDAC isoforms, leading to the accumulation of acetylated histones and other proteins, which in turn modulates gene expression to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral **abexinostat**, summarizing key data from clinical and preclinical studies.

Pharmacodynamics: Mechanism of Action and Cellular Effects

Abexinostat exerts its anticancer effects by inhibiting the enzymatic activity of histone deacetylases.[1] HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1][5] By inhibiting HDACs, **abexinostat** promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in regulating cell fate.[1]



The downstream effects of HDAC inhibition by **abexinostat** are multifaceted and include:

- Induction of p21: Leading to cell cycle arrest.[3]
- Induction of Apoptosis: Mediated through caspase-8 and the Fas-associated death domain, and associated with an increase in reactive oxygen species.[2][7]
- Inhibition of DNA Repair: Abexinostat has been shown to decrease the expression of RAD51, a key protein in homologous recombination repair of DNA double-strand breaks.[2]
 [6] This property suggests potential for synergy with DNA-damaging agents.
- Modulation of Angiogenesis and Immune Responses: Further contributing to its anti-tumor activity.[1]



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Figure 1: Mechanism of action of **Abexinostat**.

Pharmacokinetics

Oral **abexinostat** is rapidly absorbed, with a pharmacokinetic profile that supports twice-daily dosing to maintain concentrations necessary for anti-tumor activity.[4][8]

Absorption and Distribution

 Tmax: The time to reach maximum plasma concentration (Tmax) is typically observed between 0.5 and 1.0 hours after oral administration.[8][9]



- Half-life: The terminal elimination half-life (T1/2) of abexinostat is approximately 2.56 to 8.31 hours.[9] In some studies, the half-life has been more specifically reported as 4 to 5 hours.[2]
 [7]
- Dosing Schedule: To maintain continuous exposure at concentrations required for efficacy while minimizing peak-related toxicities, a twice-daily dosing schedule with a 4 to 6-hour interval is often employed.[7][8]

Metabolism

Abexinostat is metabolized into two main metabolites, RTP-CC-190623-1 and RTP-CC-190623-2.[9] The exposure to these metabolites also increases in an approximately dose-proportional manner.[9]

Food Effect

The effect of food on the pharmacokinetics of **abexinostat** has been investigated. While specific data for **abexinostat** is not extensively detailed in the provided results, studies of other HDAC inhibitors have shown that food can have a variable impact on absorption.[10][11] For some oral anticancer agents, administration with a high-fat meal can alter the rate and extent of absorption.[12] In a study with Chinese patients, **abexinostat** was administered at least half an hour before or 2 hours after meals.[9]

Quantitative Pharmacokinetic Data

Parameter	Value	Population	Study Reference
Tmax (median)	0.5 - 1.0 hours	Relapsed/refractory B cell NHL	[9]
T1/2 (median)	2.56 - 8.31 hours	Relapsed/refractory B cell NHL	[9]
T1/2 (approximate)	4 - 5 hours	Relapsed/refractory lymphoma	[2][7]

Table 1: Summary of Key Pharmacokinetic Parameters of Oral **Abexinostat**.



Quantitative Pharmacodynamic Data

A key pharmacodynamic marker for **abexinostat** is the level of histone acetylation in peripheral blood mononuclear cells (PBMCs).

Dose Level	Observation	Population	Study Reference
30 mg/m² BID	Maximal inhibition of HDAC activity	Metastatic sarcoma	[13]
45 mg/m² BID	84% of patients had a ≥2-fold increase from baseline in PBMC histone H4 acetylation	Advanced solid tumors	[14]
45 mg/m² BID	Increased levels of acetylated tubulin observed post-dose vs. pre-dose	Relapsed/refractory lymphoma	[7]
60 mg/m² BID	Significant increases in normalized acetylated tubulin (mean fold-increase of 1.46)	Relapsed/refractory lymphoma	[7]

Table 2: Summary of Pharmacodynamic Effects of Oral Abexinostat.

Experimental Protocols Phase 1 Dose-Escalation Study in Relapsed/Refractory B-cell NHL

- Objective: To determine the safety, pharmacokinetics, and efficacy of **abexinostat** in Chinese patients with relapsed/refractory B-cell non-Hodgkin lymphoma.[9]
- Study Design: A 3+3 dose-escalation design was used with dose levels of 40 mg, 60 mg, and 80 mg administered orally twice daily (BID) with a 4-hour interval.[9] Treatment was given for seven consecutive days followed by a 7-day drug-free period in 28-day cycles.[9]

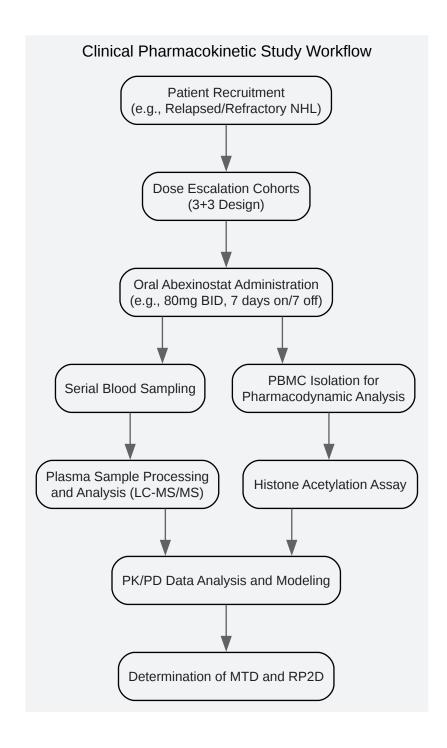


- Pharmacokinetic Sampling: Blood samples for PK analysis were collected at specified time points after dosing.[9]
- Analytical Method: Plasma concentrations of abexinostat and its metabolites were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard for such studies.[14][15]

Pharmacodynamic Assessment in Advanced Solid Tumors

- Objective: To evaluate the on-target effect of abexinostat.[14]
- Methodology: Peripheral blood mononuclear cells (PBMCs) were collected from patients at baseline and after initiation of abexinostat.[14]
- Assay: Histone H4 acetylation levels in PBMCs were assessed to measure the biological activity of abexinostat.[14]





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Figure 2: A typical workflow for a Phase 1 clinical trial of abexinostat.

Dose and Schedule-Dependent Effects



Clinical studies have explored various dosing schedules to optimize the therapeutic index of **abexinostat**. The most common adverse events are hematologic, particularly thrombocytopenia and neutropenia.[2][16] Different schedules have been investigated to mitigate these side effects while maintaining efficacy.

- 5 days on / 2 days off: This schedule was used in some early studies.[2]
- 4 days on / 3 days off: This schedule was found to be associated with a smaller decrease in platelet count, allowing for higher dose administration.[2]
- 7 days on / 7 days off: This intermittent schedule has also been evaluated and was the basis for the recommended Phase 2 dose in some studies.[7][9]

The maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) have varied across studies depending on the patient population, combination therapies, and dosing schedule. For instance, in a study of relapsed/refractory B-cell NHL in Chinese patients, the RP2D was determined to be 80 mg BID on a "one week on, one week off" schedule.[9][17] In combination with radiotherapy for advanced solid tumors, the MTD was 105 mg/m² BID with an RP2D of 90 mg/m² BID on a 4 days on/3 days off schedule.[2]

Conclusion

Oral abexinostat is a pan-HDAC inhibitor with a pharmacokinetic profile characterized by rapid absorption and a relatively short half-life, necessitating twice-daily dosing to maintain therapeutic concentrations. Its pharmacodynamic effects are evident through increased histone acetylation in patient-derived PBMCs, confirming on-target activity. Various dosing schedules have been explored to optimize its safety and efficacy, with intermittent dosing strategies showing promise in mitigating hematologic toxicities. The data summarized in this guide provide a foundational understanding of the clinical pharmacology of abexinostat for professionals involved in oncology drug development and research. Further investigations, including drug-drug interaction studies and evaluation in diverse patient populations, will continue to refine the clinical application of this agent.

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